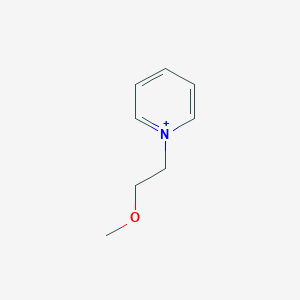![molecular formula C12H15NO5 B159946 2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate CAS No. 136396-66-2](/img/structure/B159946.png)
2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate, commonly known as AAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AAE belongs to the class of pyrrole derivatives and is synthesized through a multi-step process involving the reaction of pyrrole with acetic anhydride and acetyl chloride.
Mécanisme D'action
The mechanism of action of AAE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. AAE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. AAE has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
Studies have shown that AAE has a range of biochemical and physiological effects. AAE has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. AAE has also been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of inflammation and cancer. In addition, AAE has been found to have antioxidant and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AAE has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. AAE is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, AAE has some limitations, including its stability and low water solubility, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on AAE. One area of research is the development of novel drugs based on AAE for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of AAE, which may provide insights into the development of new therapeutic targets. Additionally, further research is needed to optimize the synthesis and purification of AAE to improve its purity and yield.
Méthodes De Synthèse
The synthesis of AAE involves a multi-step process starting with the reaction of pyrrole with acetic anhydride and acetyl chloride. The resulting intermediate is then reacted with ethyl acetate to yield the final product, AAE. The purity and yield of AAE can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reactant ratios.
Applications De Recherche Scientifique
AAE has been widely studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that AAE exhibits anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of novel drugs. AAE has also been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
136396-66-2 |
|---|---|
Nom du produit |
2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate |
Formule moléculaire |
C12H15NO5 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
2-[2-(2-acetyloxyacetyl)pyrrol-1-yl]ethyl acetate |
InChI |
InChI=1S/C12H15NO5/c1-9(14)17-7-6-13-5-3-4-11(13)12(16)8-18-10(2)15/h3-5H,6-8H2,1-2H3 |
Clé InChI |
MQOIQZQZKFIVMH-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN1C=CC=C1C(=O)COC(=O)C |
SMILES canonique |
CC(=O)OCCN1C=CC=C1C(=O)COC(=O)C |
Synonymes |
N-(2-acetoxy)ethyl-2-(2-acetoxy)acetopyrrole NAEAAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



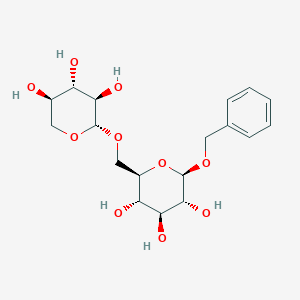

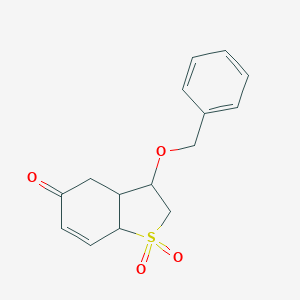
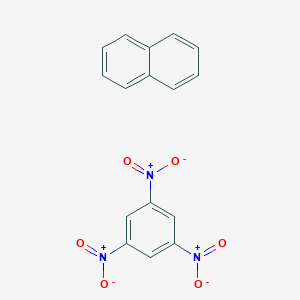
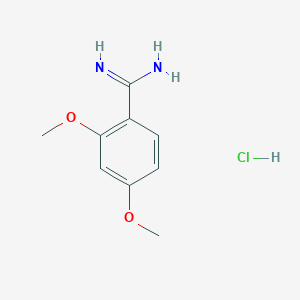
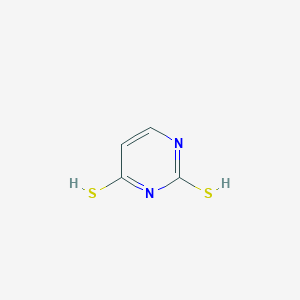
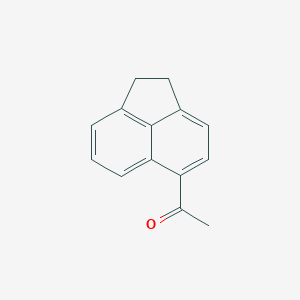
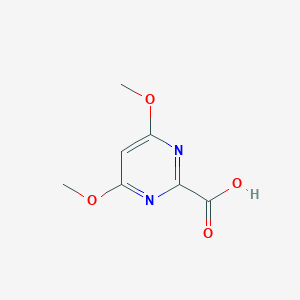
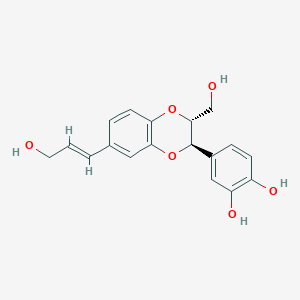
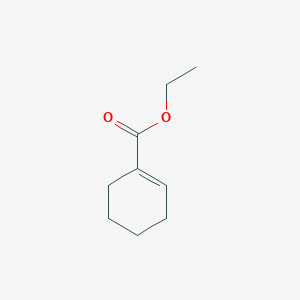

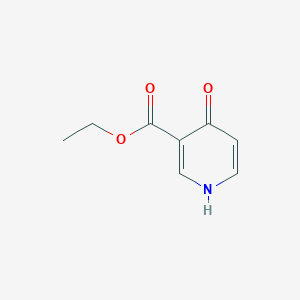
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)
